molecular formula C15H14N6O2 B2625841 N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448056-85-6

N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2625841
CAS No.: 1448056-85-6
M. Wt: 310.317
InChI Key: ZEKWGMDWSGDOQT-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic chemical reagent designed for research applications. This molecule incorporates a pyridazine core linked to both a 1,2,4-triazole ring and a 2-methoxybenzyl group, a structural motif found in compounds studied for various biological activities. The 1,2,4-triazole pharmacophore is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of enzymes and receptors. Triazole-containing compounds are frequently investigated for numerous pharmacological activities, including potential use as anticonvulsant agents . This product is intended for non-human research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-23-13-5-3-2-4-11(13)8-17-15(22)12-6-7-14(20-19-12)21-10-16-9-18-21/h2-7,9-10H,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWGMDWSGDOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a triazole ring and a methoxybenzyl group. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The triazole moiety can interact with metal ions or active sites of enzymes, leading to inhibition of their function.
  • Cell Membrane Permeability : The methoxybenzyl group may increase lipophilicity, facilitating cellular uptake and bioavailability.

Anticancer Activity

Recent studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value (μM) Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound has moderate to high cytotoxicity against these cancer cell lines.

Enzyme Inhibition

The compound has shown potential as an inhibitor of c-Met kinase, a target in cancer therapy. The IC50 values for related compounds suggest effective inhibition:

Compound IC50 Value (μM) Reference
Compound 12e0.090
Foretinib0.019

This highlights the potential of this compound as a therapeutic agent in oncology.

Case Studies

In a study evaluating the biological activity of triazolo-pyridazine derivatives, researchers found that certain compounds induced apoptosis in A549 cells in a dose-dependent manner. The total apoptosis rates observed were:

Concentration (μM) Apoptosis Rate (%)
3.7513.73
7.5024.87
15.0035.87

This suggests that this compound could effectively promote cell death in cancer cells through apoptotic pathways.

Comparison with Similar Compounds

β-(1,2,4-Triazol-1-yl)-L-Alanine Derivatives

These amino acid derivatives, such as β-(1,2,4-triazol-1-yl)-L-alanine, are metabolites of fungicides like myclobutanil. Their biological activity arises from the triazole ring’s interaction with fungal cytochrome P450 enzymes. In contrast, the target compound lacks the amino acid backbone but retains the triazole group, which may confer similar antifungal properties. However, the pyridazine core and methoxybenzyl substituent likely alter target specificity .

Talarozole (Rambazole)

Talarozole (CAS-201410-53-9) is a benzothiazolamine derivative with a 1,2,4-triazole group, used to treat keratinization disorders. Unlike the target compound, Talarozole’s triazole is part of a larger hydrophobic structure (2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl), enhancing skin penetration. The pyridazine carboxamide in the target compound may reduce dermal absorption but improve systemic bioavailability .

Pyridazine-Based Analogues

6-(Cyclopropanecarboxamido)-4-((2-Methoxy-3-(1-Methyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)-N-(Methyl-D3)Pyridazine-3-Carboxamide

This patented compound () shares the pyridazine carboxamide scaffold but includes a cyclopropane group and deuterated methyl substituent. The cyclopropane may enhance conformational rigidity, while deuteration improves metabolic stability. The target compound’s simpler structure (lacking cyclopropane/deuteration) may favor synthetic accessibility but reduce half-life .

N-(3-Fluoro-4-Methoxyphenyl)-6-((R)-2-(3-Fluorophenyl)Pyrrolidin-1-yl)Imidazo[1,2-b]Pyridazine-3-Carboxamide

This imidazo-pyridazine derivative () incorporates fluorinated aromatic rings and a pyrrolidine group, likely targeting kinases (e.g., tropomyosin receptor kinase). Fluorine atoms enhance binding affinity and blood-brain barrier penetration. The target compound’s lack of fluorine and imidazo-fusion may limit CNS activity but reduce off-target effects .

Carboxamide Derivatives with Heterocyclic Cores

N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide

This pyrazolo-pyridine carboxamide () shares the carboxamide linkage but uses a pyrazole-pyridine hybrid core. The ethyl and methyl substituents improve solubility, whereas the target compound’s pyridazine-triazole system may offer stronger π-π interactions in enzyme binding .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications
Target Compound Pyridazine 1,2,4-Triazole, N-(2-methoxybenzyl) ~341.3* Agrochemicals, Kinases
β-(1,2,4-Triazol-1-yl)-L-Alanine Amino Acid 1,2,4-Triazole ~170.1 Fungicide Metabolite
Talarozole Benzothiazolamine 1,2,4-Triazole, Ethyl-butyl chain 377.51 Keratinization Disorders
6-(Cyclopropanecarboxamido)-Pyridazine [2] Pyridazine Cyclopropane, Deuteration ~450.5* Oncology (Patent)
Imidazo[1,2-b]Pyridazine [3] Imidazo-Pyridazine Fluorophenyl, Pyrrolidine ~438.4 Kinase Inhibition
Pyrazolo[3,4-b]Pyridine [5] Pyrazolo-Pyridine Ethyl-methylpyrazole, Phenyl 374.4 Drug Discovery Scaffold

*Estimated based on structural analogs.

Key Research Findings

  • Triazole Role : The 1,2,4-triazole group is critical for agrochemical activity in analogs like β-(1,2,4-triazol-1-yl)-L-alanine, suggesting the target compound may act as a fungicide or herbicide precursor .
  • Structural Complexity : Compared to deuterated or fluorinated analogs (), the target compound’s simpler structure may reduce manufacturing costs but limit pharmacokinetic optimization.
  • Therapeutic Potential: Pyridazine carboxamides are emerging in kinase inhibitor research (), though the target compound’s methoxybenzyl group requires further study to assess efficacy in this domain.

Q & A

Basic: What are the key synthetic steps and optimization strategies for preparing N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyridazine core via cyclization or substitution reactions. For example, introducing the triazole moiety at the 6-position of pyridazine through nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Coupling of the 3-carboxamide group with the 2-methoxybenzylamine fragment using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .
  • Optimization: Reaction conditions (temperature, solvent, stoichiometry) are critical. For instance, microwave-assisted synthesis may reduce reaction times for triazole incorporation . Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on:

  • X-ray Crystallography: Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve the 3D conformation, hydrogen bonding, and packing interactions .
  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR to verify substituent integration and coupling patterns (e.g., triazole proton signals at δ 8.5–9.0 ppm) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion) .

Advanced: How can researchers evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

  • Kinase Inhibition Assays:
    • Use recombinant kinase proteins (e.g., tyrosine kinases) in ADP-Glo™ assays to measure IC50_{50} values. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–10 µM range) .
  • Antimicrobial Screening:
    • Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) is determined at 24–48 hours .
  • Data Validation: Triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility. Cross-validate with structural analogs to establish SAR .

Advanced: How should discrepancies in biological activity data between batches be resolved?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%). Impurities (e.g., unreacted intermediates) may skew bioactivity .
  • Structural Integrity: Re-examine NMR and MS data for batch-to-batch consistency. Check for tautomerism in the triazole ring, which may alter binding affinity .
  • Assay Conditions: Ensure standardized protocols (e.g., cell passage number, serum concentration in cell-based assays). Include internal controls to rule out assay variability .

Advanced: What computational strategies predict the compound’s target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., TrkA) or cytochrome P450 enzymes. Focus on key residues (e.g., ATP-binding pocket) .
  • MD Simulations: Run GROMACS or AMBER for 50–100 ns to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond occupancy .
  • ADMET Prediction: Tools like SwissADME predict logP, solubility, and CYP450 inhibition. Prioritize compounds with favorable BBB permeability for CNS targets .

Basic: What analytical techniques ensure the compound’s purity and stability during storage?

Methodological Answer:

  • Stability Studies:
    • HPLC-UV/PDA: Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). Identify degradation products (e.g., hydrolysis of the carboxamide group) .
    • Thermogravimetric Analysis (TGA): Assess thermal stability (25–300°C, 10°C/min) to guide storage conditions .
  • Storage: Lyophilized form at -20°C under argon for long-term stability. Use amber vials to prevent photodegradation .

Advanced: How can crystallographic data resolve ambiguities in protonation states or tautomeric forms?

Methodological Answer:

  • High-Resolution X-ray Data: Collect data to 0.8 Å resolution using synchrotron radiation. Refine using SHELXL with restraints for disordered atoms .
  • Electron Density Maps: Analyze residual density near the triazole ring to distinguish between 1H- and 4H-tautomers. Use QM/MM calculations (e.g., Gaussian) to validate energetically favorable tautomers .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-solvent Systems: Use PEG-400 or cyclodextrins for aqueous formulations. Determine solubility via shake-flask method in PBS (pH 7.4) .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the pyridazine 3-position to enhance solubility. Validate hydrolysis kinetics in plasma .

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